molecular formula C19H15N3O2 B2803447 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034243-72-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2803447
CAS No.: 2034243-72-4
M. Wt: 317.348
InChI Key: UVQADFQLYMUJLZ-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of furan, pyridine, and indole moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors and continuous flow chemistry techniques to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyridine-containing molecules, such as:

    Indole-3-carboxamide: A simpler analog with similar structural features.

    Pyridine-3-carboxamide: Another related compound with a pyridine moiety.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of furan, pyridine, and indole moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(17-11-21-18-4-2-1-3-16(17)18)22-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10-12,21H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQADFQLYMUJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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